erythro-omega-Amino Sphingosine Biotinamide

Description

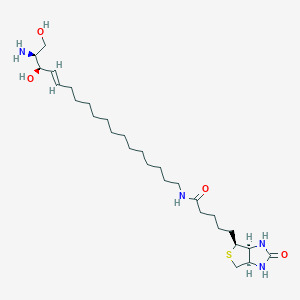

erythro-omega-Amino Sphingosine Biotinamide is a synthetic sphingosine derivative characterized by a biotin moiety conjugated to the omega-amino group of sphingosine. This compound retains the natural erythro stereochemistry of sphingosine, ensuring structural and functional similarity to endogenous sphingosine . Its primary application lies in biochemical and cellular studies, where the biotin tag enables precise tracking, localization, and pull-down assays to investigate sphingosine interactions or metabolic pathways .

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(E,16R,17S)-17-amino-16,18-dihydroxyoctadec-14-enyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N4O4S/c29-22(20-33)24(34)16-12-10-8-6-4-2-1-3-5-7-9-11-15-19-30-26(35)18-14-13-17-25-27-23(21-37-25)31-28(36)32-27/h12,16,22-25,27,33-34H,1-11,13-15,17-21,29H2,(H,30,35)(H2,31,32,36)/b16-12+/t22-,23-,24+,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQVYZZGZCNEMF-RPRIXWAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCCCC=CC(C(CO)N)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of erythro-omega-Amino Sphingosine Biotinamide typically involves the following steps:

Sphingosine Derivatization: Sphingosine is first modified to introduce an amino group at the omega position.

Biotinylation: The amino-modified sphingosine is then reacted with biotin under specific conditions to form the biotinamide linkage.

Industrial Production Methods: : While detailed industrial production methods are proprietary, the general approach involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Oxidation: erythro-omega-Amino Sphingosine Biotinamide can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: The compound can be reduced to modify its functional groups, although this is less common.

Substitution: The amino group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various acyl chlorides, anhydrides.

Major Products

Oxidation: Oxidized derivatives with modified hydroxyl groups.

Reduction: Reduced forms with altered functional groups.

Substitution: Functionalized derivatives with new substituents at the amino group.

Scientific Research Applications

Chemistry

- Lipid Signaling Pathways : The compound is utilized to study lipid signaling pathways, particularly those involving sphingosine and its metabolites. It can act as a probe to identify interactions with other lipid molecules.

- Biochemical Assays : Erythro-omega-Amino Sphingosine Biotinamide serves as a valuable tool in biochemical assays aimed at understanding protein-lipid interactions.

Biology

- Cell Biology : This compound is employed in cell biology to investigate membrane dynamics and cellular signaling processes. Its ability to modify cellular behavior makes it essential for studying various biological phenomena.

- Protein-Lipid Interactions : The compound aids in identifying specific interactions between proteins and lipids, which are crucial for understanding cellular functions.

Medicine

- Drug Delivery Systems : There is potential for this compound in developing advanced drug delivery systems, leveraging its lipid-based properties for targeted therapy.

- Diagnostic Assays : The compound is also used in the creation of diagnostic assays, enhancing the sensitivity and specificity of detection methods in clinical settings.

Industry

- Biochemical Reagents : It is employed in producing various biochemical reagents used across different research laboratories.

- Biosensors Development : The unique properties of this compound make it suitable for developing biosensors that can detect specific biomolecules.

Case Study 1: Lipid Signaling Research

In a study examining the role of sphingolipids in cancer biology, this compound was used to trace lipid interactions within tumor cells. Results indicated that manipulating sphingolipid levels could alter cell proliferation rates, suggesting therapeutic avenues for cancer treatment.

Case Study 2: Diagnostic Assay Development

A recent project focused on developing a novel diagnostic assay for neurodegenerative diseases using this compound. The assay demonstrated high sensitivity and specificity for detecting biomarkers associated with these conditions, showcasing the compound's utility in clinical diagnostics.

Mechanism of Action

erythro-omega-Amino Sphingosine Biotinamide exerts its effects by interacting with specific proteins and enzymes involved in lipid signaling pathways. The biotin moiety allows for easy detection and isolation of the compound in biochemical assays. It targets sphingosine kinase activity and can be used to study the role of sphingosine in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogues

Sphingosine 1-Phosphate (S1P)

- Structure : S1P is phosphorylated at the C1 position of sphingosine.

- Function : Acts as a bioactive lipid signaling molecule via S1P receptors (S1PR1-5), regulating cell proliferation, migration, and immune response .

- Applications : Key biomarker in cancer progression and therapeutic target for autoimmune diseases .

- Contrast with erythro-omega-Amino Sphingosine Biotinamide: Lacks biotin tag and directly engages in receptor-mediated signaling, unlike the biotinylated derivative, which is inert in signaling but valuable for mechanistic studies .

FTY720 (Fingolimod)

- Structure : Synthetic sphingosine analog with a hydroxyl group that is phosphorylated in vivo to FTY720-P, mimicking S1P .

- Function: Binds to S1P receptors (notably S1PR1), inducing receptor internalization and immunosuppression .

- Applications : FDA-approved for relapsing-remitting multiple sclerosis (MS) .

- Contrast: Unlike this compound, FTY720 is therapeutically active and modifies immune cell trafficking, whereas the biotinylated derivative is non-pharmacological .

Functional Analogues

Sphingosine Kinase Inhibitors (e.g., SKI-II)

- Structure : Small molecules targeting sphingosine kinase 1 (SphK1) or 2 (SphK2).

- Function : Inhibit S1P synthesis, modulating apoptosis and cancer progression .

- Applications : Investigational agents in oncology .

- Contrast: These inhibitors target enzymatic activity, whereas this compound serves as a passive probe for sphingosine localization .

Ceramide and Derivatives

- Structure : Ceramide has a fatty acid chain linked to sphingosine via an amide bond.

- Function : Pro-apoptotic lipid opposing S1P signaling; involved in stress responses .

- Applications : Studied in neurodegenerative diseases and cancer .

- Contrast: Ceramide is metabolically upstream of sphingosine, while this compound is a downstream tool for tracking sphingosine dynamics .

Role in Oligodendrocyte Progenitor Cell (OPC) Studies

Cancer Research

- S1P and SphK1 are biomarkers for aggressive cancers , while this compound aids in mapping sphingosine distribution in tumor microenvironments .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Erythro-omega-Amino Sphingosine Biotinamide (EASB) is a bioactive compound that has garnered attention for its potential therapeutic applications, particularly in the realms of cellular signaling, metabolism, and neuroprotection. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

EASB is a derivative of sphingosine, characterized by the presence of an amino group at the omega position and a biotin moiety. This structural modification enhances its solubility and biological activity. The molecular formula is C₁₈H₃₃N₃O₃S, and it exhibits properties typical of sphingolipids, which are crucial in cell membrane structure and signaling.

- Cell Signaling : EASB influences several signaling pathways, including those related to cell survival and apoptosis. It acts as a modulator of protein kinase pathways, particularly those involving Akt and ERK1/2, which are pivotal in cellular responses to stress and growth factors .

- Neuroprotective Effects : Research indicates that EASB may protect neuronal cells against oxidative stress. It enhances the expression of neuroprotective proteins such as Bcl-2 while downregulating pro-apoptotic factors like Bax .

- Metabolic Regulation : EASB has been shown to affect lipid metabolism by modulating the activity of enzymes involved in sphingolipid synthesis. This regulation can lead to altered cell membrane composition and function .

Data Table: Biological Activities of EASB

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, EASB administration significantly reduced neuronal loss in the hippocampus following induced oxidative stress. Behavioral assessments indicated improved cognitive function, correlating with histological findings that demonstrated reduced apoptosis markers .

Case Study 2: Metabolic Effects in Human Cell Lines

Human fibroblast cell lines treated with EASB exhibited increased lipid accumulation due to enhanced fatty acid uptake. This was linked to upregulated expression of fatty acid transport proteins, suggesting a role for EASB in metabolic disorders such as obesity and diabetes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.